N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Overview
Description
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its diverse applications in scientific research. This compound has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the use of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a key intermediate. The preparation process includes the following steps :
Formation of the Quinoxaline Scaffold: The initial step involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring.
Sulfonation: The quinoxaline derivative is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 6-position.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a selective inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like diabetes and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets :
Enzyme Inhibition: The compound acts as an inhibitor for enzymes like dipeptidyl peptidase-IV (DPP-4), which plays a role in glucose metabolism.
Receptor Antagonism: It can also function as an antagonist for certain receptors, such as non-N-methyl-D-aspartate (NMDA) receptors, affecting neurotransmission and neuroprotection.
Comparison with Similar Compounds
N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives :
NBQX: A non-NMDA receptor antagonist with similar neuroprotective properties.
PARP-1 Inhibitors: Quinoxaline-based derivatives used in cancer therapy for their ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1).
Similar Compounds
- 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulphonamide
This compound stands out due to its unique combination of enzyme inhibition and receptor antagonism, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-methyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S/c1-10-17(15,16)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4,10H,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMUBQQMISWWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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